molecular formula C22H23BrN2 B10885905 1-[(4-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

1-[(4-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

Cat. No.: B10885905
M. Wt: 395.3 g/mol
InChI Key: AQXLQUZBIVZSQL-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is a compound that belongs to the piperazine family. Piperazines are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound features a bromophenyl group and a naphthalenylmethyl group attached to a piperazine ring, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 1-[(4-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromobenzyl chloride and 1-naphthylmethylamine.

    Reaction Conditions: The 4-bromobenzyl chloride is reacted with 1-naphthylmethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield .

Chemical Reactions Analysis

1-[(4-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom and the formation of a hydrogenated product.

    Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles such as amines or thiols replace the bromine atom, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[(4-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-[(4-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H23BrN2

Molecular Weight

395.3 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

InChI

InChI=1S/C22H23BrN2/c23-21-10-8-18(9-11-21)16-24-12-14-25(15-13-24)17-20-6-3-5-19-4-1-2-7-22(19)20/h1-11H,12-17H2

InChI Key

AQXLQUZBIVZSQL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Br)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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